4-(Pentafluorosulfur)-DL-phenylalanine
Description
4-(Pentafluorosulfur)-DL-phenylalanine is a synthetic, racemic fluorinated derivative of the amino acid phenylalanine. Its molecular formula is C₉H₁₀F₅NO₂S, with a molecular weight of 291.24 g/mol . The compound features a pentafluorosulfur (-SF₅) group at the para position of the phenyl ring (Figure 1), a highly electronegative and sterically bulky substituent. This modification significantly alters its physicochemical properties compared to natural phenylalanine, including increased hydrophobicity and metabolic stability. It is primarily used in pharmaceutical research as a probe for studying enzyme-substrate interactions, protein engineering, and drug design due to its unique electronic and steric effects .
Properties
IUPAC Name |
2-amino-3-[4-(pentafluoro-λ6-sulfanyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F5NO2S/c10-18(11,12,13,14)7-3-1-6(2-4-7)5-8(15)9(16)17/h1-4,8H,5,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHKRFDNEZJUEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Synthesis via Aromatic Substitution
The pentafluorosulfur group can be introduced onto aromatic rings through specialized fluorination reagents and conditions. A plausible synthetic route involves:
- Starting with DL-phenylalanine or a protected derivative.
- Electrophilic or nucleophilic aromatic substitution to install the pentafluorosulfur substituent at the para-position of the phenyl ring.
- Deprotection and purification to yield the target amino acid.
This approach requires handling of pentafluorosulfur reagents, which are often highly reactive and require inert atmosphere and controlled temperature.
Enzymatic and Chemoenzymatic Synthesis
Recent advances in enzymatic synthesis of phenylalanine derivatives provide an alternative route:
- Use of phenylalanine ammonia lyase (PAL) enzymes to convert substituted cinnamic acids into corresponding phenylalanines with high stereoselectivity.
- Chemoenzymatic deracemization to obtain optically pure D- or L-phenylalanine derivatives.
- Directed evolution and screening of PAL variants to improve activity on non-natural substrates, potentially including pentafluorosulfur-substituted cinnamic acids.
This method offers atom economy and mild reaction conditions, but the availability of pentafluorosulfur-substituted cinnamic acid precursors and enzyme compatibility remain challenges.
Data Table: Summary of Key Preparation Parameters for Phenylalanine Derivatives (Adapted)
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting material | DL-phenylalanine or substituted cinnamic acid | Precursor for chemical or enzymatic routes |
| Pentafluorosulfur introduction | Electrophilic aromatic substitution or use of SF5 reagents | Requires specialized fluorination reagents |
| Solvents | Methanol, ethanol, propanol | Used in racemization and resolution steps |
| Racemization catalysts | 4-aldehyde pyridine derivatives | Used in dynamic kinetic resolution |
| Temperature | 25–80 °C | Controlled for reaction optimization |
| Reaction time | 0.5–2 hours for racemization; 10–30 min for acid treatment | For resolution and purification steps |
| Optical purity | >99% (for D-phenylalanine via DKR) | High enantiomeric excess achievable |
| Yield | 80–98% (for DKR methods) | Dependent on reaction conditions |
Research Findings and Notes
- The pentafluorosulfur group significantly affects the chemical reactivity and biological interactions of phenylalanine derivatives, making the synthesis of this compound valuable for biochemical studies and drug design.
- Enzymatic methods using PAL and chemoenzymatic cascades have been successfully applied to synthesize various substituted phenylalanines with high stereoselectivity, suggesting potential for adaptation to pentafluorosulfur derivatives.
- Dynamic kinetic resolution methods provide a robust chemical approach to obtain enantiopure phenylalanine derivatives and could be adapted for fluorinated analogs if the precursor is available.
- Commercial suppliers offer this compound for research, but detailed synthetic protocols are proprietary or limited, underscoring the complexity of its preparation.
Chemical Reactions Analysis
Reactivity of the SF₅ Substituent
The SF₅ group’s stability under standard conditions limits its direct reactivity but enhances the compound’s utility in high-stability applications. Notable interactions include:
Amino Acid Backbone Reactions
The α-amino and carboxylic acid groups participate in classic amino acid reactions:
Amide Bond Formation
-
Reacts with activated esters (e.g., NHS esters) under mild conditions (pH 7–8) to form peptide conjugates.
-
Used in synthesizing SF₅-containing peptidomimetics for biochemical studies .
Esterification
-
Methanol/HCl converts the carboxylic acid to methyl esters, enabling solubility in organic solvents .
Zwitterionic Behavior
-
Exists as a zwitterion in aqueous solutions (pI ~5.8), confirmed by pH-dependent solubility changes .
Comparative Reactivity with Fluorinated Analogs
The SF₅ group’s electron-withdrawing effect contrasts with simpler fluorine substituents:
| Substituent | Electron Effect | Reactivity in SNAr | Meta/Ortho Directing |
|---|---|---|---|
| SF₅ | Strongly withdrawing | Low | Yes |
| F | Moderately withdrawing | Moderate | Yes |
| CF₃ | Strongly withdrawing | Low | Yes |
Scientific Research Applications
Structure and Composition
The molecular formula for 4-(Pentafluorosulfur)-DL-phenylalanine is , with a molecular weight of approximately 291.24 g/mol . It features a phenyl group substituted with a pentafluorosulfur moiety, which significantly alters its reactivity and interaction with biological systems.
Medicinal Chemistry
This compound has potential applications in drug design and development due to its unique electronic properties. The presence of the SF₅ group can enhance the pharmacokinetic profiles of drugs by increasing lipophilicity and altering metabolic pathways.
Case Study : Research has indicated that compounds with fluorinated groups often exhibit improved binding affinity to biological targets. In particular, studies on fluorinated amino acids have shown promise in enhancing the efficacy of peptide-based therapeutics .
Biochemical Research
This compound can be utilized as a biochemical probe to study protein interactions and enzyme activities. The fluorinated side chain may serve as a useful tool in elucidating the mechanisms of action for various enzymes.
Case Study : In experimental setups, researchers have employed fluorinated amino acids to investigate the substrate specificity of enzymes involved in metabolic pathways, revealing insights into their catalytic mechanisms .
Material Science
In material science, this compound can be incorporated into polymer matrices to create novel materials with enhanced thermal stability and chemical resistance. The fluorinated moiety contributes to the overall durability and performance of these materials.
Application Example : Fluorinated polymers are known for their hydrophobic properties, making them suitable for applications in coatings and membranes that require resistance to harsh chemicals .
Table 2: Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Enhances drug design through improved binding affinity and pharmacokinetics |
| Biochemical Research | Serves as a probe for studying enzyme interactions and metabolic pathways |
| Material Science | Used in creating durable polymers with enhanced chemical resistance |
Mechanism of Action
The mechanism of action of 4-(Pentafluorosulfur)-DL-phenylalanine involves its interaction with molecular targets through the SF5 group. This group exerts a strong electron-withdrawing effect, influencing the electronic properties of the molecule and its interactions with biological targets. The pathways involved include binding to specific enzymes or receptors, altering their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs of 4-(Pentafluorosulfur)-DL-phenylalanine include:
Physicochemical Properties
- Hydrophobicity : The -SF₅ group in this compound confers greater hydrophobicity (logP ~1.8) compared to -CF₃ (logP ~1.2) or -F (logP ~0.9), enhancing membrane permeability .
- Acidity : The pKa of the carboxylic acid group varies with substituents:
- Thermal Stability: The -SF₅ group increases thermal stability (decomposition >250°C) compared to nitro (-NO₂) derivatives (~200°C) .
Biological Activity
4-(Pentafluorosulfur)-DL-phenylalanine, a fluorinated derivative of phenylalanine, has garnered interest due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a pentafluorosulfur group, which significantly alters its chemical behavior compared to standard amino acids. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and biochemistry.
This compound has the molecular formula and features a distinct pentafluorosulfur moiety that contributes to its reactivity and stability. The presence of fluorine atoms enhances the lipophilicity of the compound, potentially affecting its interaction with biological membranes and proteins .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : Similar to other fluorinated amino acids, this compound may act as an antagonist in protein synthesis pathways. It is hypothesized that the fluorinated structure can interfere with the normal incorporation of phenylalanine into proteins, leading to altered protein function .
- Neurotransmitter Modulation : As a derivative of phenylalanine, it may influence neurotransmitter synthesis. Phenylalanine is a precursor for tyrosine, which is further converted into dopamine and norepinephrine—key neurotransmitters involved in mood regulation and cognitive function .
Biological Studies
Research into the biological effects of this compound is still emerging. However, studies on related compounds indicate potential therapeutic applications:
- Cognitive Impact : A study evaluating phenylalanine's effect on cognition in patients with phenylketonuria (PKU) demonstrated that elevated levels could lead to cognitive deficits. This suggests that derivatives like this compound might similarly influence cognitive functions through competitive inhibition at neurotransmitter receptors .
- Case Studies : Clinical observations have noted that modifications in dietary phenylalanine intake can lead to significant changes in plasma levels and cognitive outcomes in PKU patients. The introduction of novel amino acid derivatives could provide alternative therapeutic strategies for managing PKU symptoms .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to standard phenylalanine:
| Property/Activity | This compound | DL-Phenylalanine |
|---|---|---|
| Molecular Formula | C9H10F5NO2S | C9H11NO2 |
| Protein Synthesis Inhibition | Potentially inhibits | D-Phenylalanine inhibits enzyme activity |
| Neurotransmitter Synthesis Modulation | Possible influence | Precursor for dopamine/norepinephrine |
| Cognitive Effects | Under investigation | Linked to cognitive deficits in PKU patients |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for introducing the pentafluorosulfur (-SF₅) group into phenylalanine derivatives, and how do reaction conditions influence enantiomeric purity?
- The synthesis of fluorinated phenylalanine analogs typically involves electrophilic aromatic substitution or transition metal-catalyzed coupling. For -SF₅ incorporation, direct fluorosulfurylation using SF₅Cl under controlled anhydrous conditions is a plausible route, though steric and electronic effects of the phenyl ring may require optimization of catalysts (e.g., Pd or Cu) and temperature . Enantiomeric purity can be assessed via chiral HPLC or capillary electrophoresis, as demonstrated in separations of DL-phenylalanine derivatives .
Q. How can researchers characterize the structural and electronic properties of 4-(pentafluorosulfur)-DL-phenylalanine using spectroscopic and computational methods?
- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is critical for identifying SF₅ group integration (chemical shifts ~60–80 ppm for SF₅ moieties). ¹H/¹³C NMR can resolve backbone stereochemistry .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C₉H₈F₅NO₂S), while tandem MS (MS/MS) elucidates fragmentation patterns of the SF₅-substituted aromatic ring .
- Computational Modeling: Density Functional Theory (DFT) predicts electronic effects of the SF₅ group on aromatic ring polarization, which influences reactivity in downstream applications .
Q. What solubility challenges arise with this compound in aqueous and organic solvents, and how can these be mitigated for biochemical assays?
- Fluorinated amino acids often exhibit reduced aqueous solubility due to hydrophobicity of the SF₅ group. Co-solvents like dimethyl sulfoxide (DMSO) or ethanol (10–20% v/v) can enhance solubility, as seen in studies on DL-phenylalanine derivatives . Thermodynamic modeling (e.g., NRTL or UNIQUAC equations) helps predict solubility in mixed solvents .
Advanced Research Questions
Q. How does the SF₅ group in this compound influence its binding affinity to enzymatic targets (e.g., phenylalanine hydroxylase) compared to non-fluorinated analogs?
- The SF₅ group’s strong electron-withdrawing effect may alter substrate-enzyme interactions. Competitive inhibition assays using recombinant phenylalanine hydroxylase (PAH) can quantify binding affinity (Km/Vmax changes). Comparative studies with 4-CF₃-phenylalanine (IC₅₀ data available) suggest SF₅ derivatives may exhibit higher inhibitory potency due to greater electronegativity .
Q. What strategies resolve contradictions in reported biological activities of fluorinated phenylalanine derivatives, such as neurotoxicity vs. neuroprotective effects?
- Discrepancies may arise from differences in enantiomer ratios (D vs. L forms) or assay conditions. Systematic meta-analyses of in vitro/in vivo studies are recommended. For example, D-phenylalanine inhibits enkephalin degradation (analgesic effect), while L-phenylalanine modulates dopamine synthesis; controlling enantiomeric composition is critical . Dose-response studies in animal models (e.g., murine neuroinflammation assays) can clarify toxicity thresholds .
Q. How can researchers optimize enantioselective synthesis or separation of this compound for pharmacological studies?
- Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation using Rh or Ir catalysts with phosphine ligands (e.g., BINAP) can achieve enantiomeric excess (>90%) . Solid-phase extraction with chiral stationary phases (e.g., cyclodextrin-modified silica) enables scalable separation of DL mixtures, as validated for DL-phenylalanine .
Q. What are the safety protocols for handling this compound, given the reactivity of SF₅ groups and potential byproducts?
- The SF₅ group may release HF under acidic or high-temperature conditions. Lab handling requires PPE (gloves, goggles), fume hoods, and HF-neutralizing agents (e.g., calcium gluconate gel). Waste must be treated with alkaline solutions (pH >10) to hydrolyze SF₅ byproducts .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
